![molecular formula C19H12BF3O2 B2996121 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 2366993-30-6](/img/structure/B2996121.png)

5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

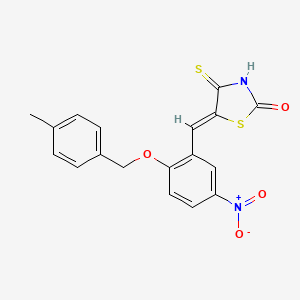

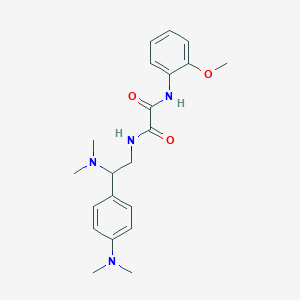

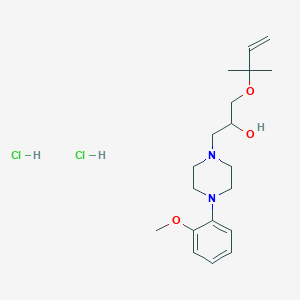

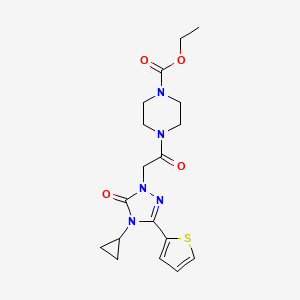

Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Synthesis Analysis

Fluorinated compounds can be synthesized in a variety of ways. For example, a new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the aldehyde groups help to extend the structure to frameworks by forming covalent bonding and the fluoro-groups enhance the richness of the fluorine content of the targeted structures .Scientific Research Applications

Radiotracer Development for Medical Imaging

The study titled "Phase 1 Evaluation of 11C-CS1P1 to Assess Safety and Dosimetry in Human Participants" discusses the evaluation of a radiotracer, which is a type of chemical compound used in medical imaging to diagnose and track the progression of diseases such as multiple sclerosis. The research found that the radiotracer binds with high specificity to its target and supports its safety for use in human clinical populations, indicating that similar fluorinated compounds could potentially be used in the development of new radiotracers for imaging purposes (Brier et al., 2022).

Chemotherapy Drug Metabolism and Toxicity

Another study, "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans," examines the metabolism of a novel orexin receptor antagonist used for insomnia treatment. It details how the compound is metabolized and eliminated in the body, mainly via the feces, with significant insights into the metabolites formed. Such research is crucial for understanding the pharmacokinetics and potential toxicities of chemotherapy drugs, including those with fluorine components (Renzulli et al., 2011).

Environmental and Health Impact Studies

Research titled "Urinary concentrations of environmental phenols in pregnant women in a pilot study of the National Children's Study" investigates exposure to various environmental phenols, including those used in consumer and personal care products. Such studies are essential for understanding the environmental and health impacts of fluorinated compounds, given their widespread use and potential for exposure (Mortensen et al., 2014).

Mechanism of Action

Target of Action

Boron reagents like this compound are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In SM cross-coupling reactions, the compound would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathway of carbon–carbon bond formation via SM cross-coupling . This pathway involves the transfer of organic groups from boron to palladium, leading to the formation of new carbon–carbon bonds .

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds via SM cross-coupling . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes.

Action Environment

The efficacy and stability of 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol, like other boron reagents, can be influenced by various environmental factors. These include the reaction conditions, the presence of other substances, and the specific characteristics of the reaction environment .

Safety and Hazards

properties

IUPAC Name |

5-fluoro-3,3-bis(4-fluorophenyl)-1-hydroxy-2,1-benzoxaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BF3O2/c21-14-5-1-12(2-6-14)19(13-3-7-15(22)8-4-13)17-11-16(23)9-10-18(17)20(24)25-19/h1-11,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMSYJIUICZFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=C(C=C2)F)C(O1)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2366993-30-6 |

Source

|

| Record name | 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2996041.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996048.png)

![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)

![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)